1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 6-amino-1,3-dimethyl uracil with malononitrile and an aldehyde under basic conditions, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine core . The reaction conditions often involve the use of organic solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the pyrido[2,3-d]pyrimidine core.
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition leads to the disruption of cellular replication and growth, making it effective against rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonitrile group.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyrido[2,3-d]pyrimidine core but differ in the functional groups attached.
Uniqueness
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Properties
CAS No. |
120788-69-4 |
---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.2 |
Purity |
84 |
Origin of Product |
United States |
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